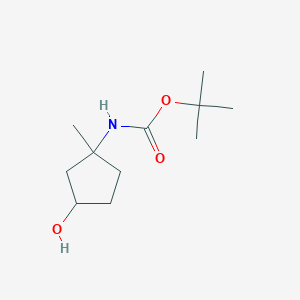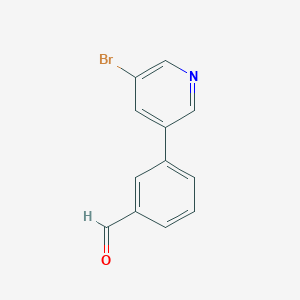
3-(5-Bromo-pyridin-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities can be determined using quantum chemical calculations .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to produce expected regioisomers compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学的研究の応用
Catalytic Reactions and Synthesis
One notable application involves the use of related compounds in Pd-complex catalyzed Suzuki cross-coupling reactions. For instance, the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through the coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with pyridin-4-ylboronic acid showcases a method to create compounds with potential pharmaceutical applications. This process highlights the efficiency and ease of separation, with yields reaching up to 97% under optimized conditions (Wang et al., 2014).
Photophysical Properties
Research into the photophysical properties of carbazole-based D-π-A molecules, including a derivative synthesized from a related structure, underlines the importance of these compounds in understanding intramolecular charge transfer (ICT) effects. These studies help in tuning the chemical structures for targeted properties, such as fluorosolvatochromism and Stokes shifts, which are crucial for the development of materials for optoelectronic applications (Altinolcek et al., 2021).
Sensing and Detection
In another study, 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and its derivatives were explored as fluorescent chemosensors for pH, demonstrating the ability to discriminate between normal and cancer cells based on pH differences. This application is significant in the biomedical field, particularly for the non-invasive detection of cancerous conditions (Dhawa et al., 2020).
Catalysis and Oxidation Reactions
The synthesis and application of tetra-nuclear macrocyclic Zn(II) complexes, derived from related compounds, as catalysts for the oxidation of benzyl alcohol to benzaldehyde, showcase the potential of these compounds in facilitating environmentally friendly oxidation processes with high selectivity and conversion rates (Wang et al., 2021).
Luminescence and Optical Properties
New Zn complexes based on 1,2,4-triazoles synthesized from reactions involving related pyridine analogs exhibit strong green–blue luminescence in the solid state. This characteristic makes them suitable for applications in optoelectronics and as potential components in organic light-emitting diodes (OLEDs) (Gusev et al., 2011).
Safety and Hazards
将来の方向性
The future directions for 3-(5-Bromo-pyridin-3-yl)benzaldehyde could involve further exploration of its chemical properties and potential applications in various fields. As it is used in various chemical reactions and has been the subject of several studies, there is potential for more extensive research in this area .
作用機序
Target of Action
It’s worth noting that bromopyridine derivatives have been studied for their antimicrobial features .
Mode of Action
Bromopyridine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Bromopyridine derivatives have been known to exhibit antimicrobial properties .
特性
IUPAC Name |
3-(5-bromopyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFARWUKWNXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


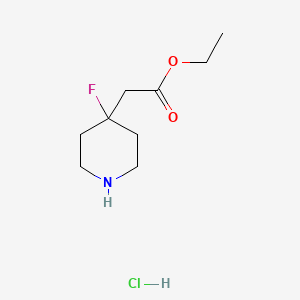


![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
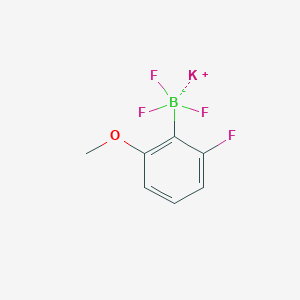
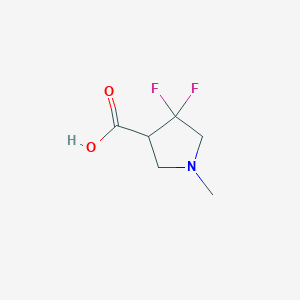
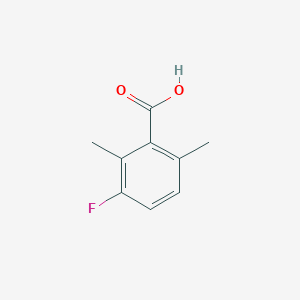
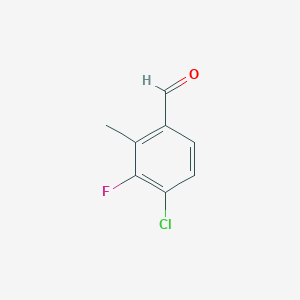

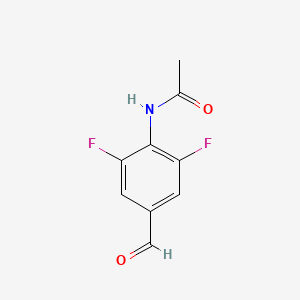
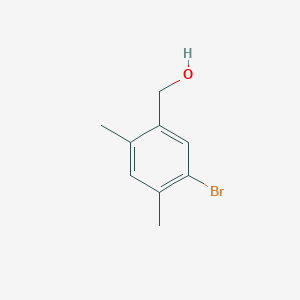
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)
